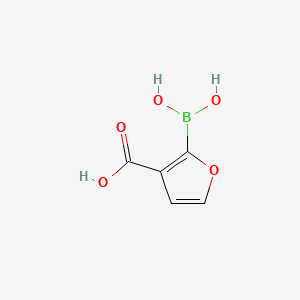

3-CARBOXYFURAN-2-BORONIC ACID

Description

Propriétés

IUPAC Name |

2-boronofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZHQLXZHYPTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CO1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674651 | |

| Record name | 2-Boronofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-23-8 | |

| Record name | 2-Borono-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Boronofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Carboxyfuran 2 Boronic Acid Reactivity

Lewis Acidity and Coordination Chemistry of the Boron Center in 3-Carboxyfuran-2-boronic Acid

The boron atom in 3-carboxyfuran-2-boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from a Lewis base. This fundamental property underpins its coordination chemistry and subsequent reactivity.

Interaction with Nucleophilic Species and Formation of Boronate Complexes

Boronic acids readily and reversibly interact with nucleophilic species, such as diols, amino acids, and hydroxide (B78521) ions, to form tetrahedral boronate complexes. In the case of 3-carboxyfuran-2-boronic acid, the interaction with a generic nucleophile (Nu⁻) can be depicted as an equilibrium between the trigonal planar boronic acid and the tetrahedral boronate complex.

This equilibrium is highly dependent on the nature of the nucleophile, the solvent, and the pH of the medium. The formation of the boronate complex increases the electron density on the boron atom, which can have a profound impact on the molecule's reactivity in subsequent steps, such as transmetalation in cross-coupling reactions.

Table 1: Illustrative Coordination Geometries of Furan-2-boronic Acid Derivatives with Diols.

| Diol | Coordination Mode | B-O Bond Lengths (Å) (Illustrative) | O-B-O Angle (°) (Illustrative) |

| Ethylene Glycol | Bidentate | 1.45 - 1.48 | 108 - 112 |

| Pinacol (B44631) | Bidentate | 1.46 - 1.49 | 107 - 111 |

| Catechol | Bidentate | 1.44 - 1.47 | 109 - 113 |

Note: The data in this table is illustrative and based on typical values observed for boronic acid complexes, as specific experimental data for 3-carboxyfuran-2-boronic acid complexes is not available.

Influence of the Carboxyl Group on Boron Lewis Acidity

The Lewis acidity of the boron center is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid by decreasing the electron density at the boron atom, making it more electrophilic.

The carboxyl group (-COOH) at the 3-position of the furan (B31954) ring in 3-carboxyfuran-2-boronic acid is a moderately electron-withdrawing group. This is expected to enhance the Lewis acidity of the boron center compared to unsubstituted furan-2-boronic acid. An increase in Lewis acidity generally translates to a lower pKa value for the boronic acid. While the experimental pKa of 3-carboxyfuran-2-boronic acid is not documented in readily accessible literature, a comparison with related compounds supports this hypothesis.

Table 2: Comparison of pKa Values for Phenylboronic Acid and a Substituted Analog.

| Compound | Substituent | pKa (Illustrative) |

| Phenylboronic Acid | -H | ~8.8 |

| 4-Carboxyphenylboronic Acid | 4-COOH | ~7.9 |

Note: The pKa values are illustrative and serve to demonstrate the electronic effect of a carboxyl group. Specific experimental data for 3-carboxyfuran-2-boronic acid is not available.

The enhanced Lewis acidity due to the carboxyl group can facilitate the formation of boronate complexes, which is a crucial step in many of its reactions. Furthermore, the presence of the carboxyl group opens up the possibility of intramolecular coordination or hydrogen bonding interactions, which could further modulate the reactivity of the boron center. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and one of the boronic acid hydroxyl groups could influence the orientation of the functional groups and their reactivity.

Role of the Furan Ring in Electronic and Steric Effects on Reactivity

The furan ring itself plays a crucial role in defining the electronic and steric landscape of 3-carboxyfuran-2-boronic acid. As a five-membered aromatic heterocycle, furan is electron-rich compared to benzene (B151609), which can influence the nucleophilicity of the boronic acid in certain reactions. However, the precise electronic contribution is modulated by the positions of the substituents.

From a steric perspective, the furan ring is less bulky than a benzene ring, which can allow for easier access of reagents to the boron center. However, the ortho-relationship between the boronic acid and the carboxyl group can introduce steric hindrance that may influence the approach of nucleophiles or the coordination of large ligands in catalytic cycles.

Mechanisms of Transmetalation Involving 3-Carboxyfuran-2-boronic Acid

Transmetalation is a key step in many cross-coupling reactions, most notably the Suzuki-Miyaura reaction. It involves the transfer of the organic group (in this case, the 3-carboxyfuran-2-yl moiety) from the boron atom to a transition metal catalyst, typically palladium. Several mechanistic pathways have been proposed for the transmetalation step, and the operative mechanism can depend on the reaction conditions, including the nature of the base, solvent, and ligands.

Two of the most commonly discussed pathways are:

The Boronate Pathway: In this mechanism, the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex.

The Oxo-Palladium Pathway: This pathway involves the formation of a palladium(II) hydroxide complex, which then reacts directly with the neutral boronic acid.

For 3-carboxyfuran-2-boronic acid, the electron-withdrawing nature of the carboxyl group might influence the rate of transmetalation. While some studies suggest that electron-rich arylboronic acids undergo faster transmetalation, other reports indicate that electron-poor arylboronic acids can also be efficient coupling partners, sometimes even showing enhanced rates depending on the catalytic system. acs.org The specific pathway and rate for 3-carboxyfuran-2-boronic acid would require detailed kinetic studies.

Reactivity in Carbon-Carbon Bond-Forming Reactions

3-Carboxyfuran-2-boronic acid is a valuable substrate for carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a prominent example.

Suzuki-Miyaura Cross-Coupling Reaction Pathways

The catalytic cycle of the Suzuki-Miyaura reaction involving 3-carboxyfuran-2-boronic acid and an organic halide (R-X) is generally understood to proceed through three main stages:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide to form a Pd(II) species.

Transmetalation: The 3-carboxyfuran-2-yl group is transferred from the boron atom to the palladium center, displacing the halide. As discussed previously, this step is base-mediated and can proceed through different mechanistic pathways.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

The presence of the carboxyl group can influence the efficiency of the Suzuki-Miyaura reaction. While it enhances the Lewis acidity of the boron, which can be beneficial for boronate formation, it can also potentially coordinate to the palladium catalyst, affecting its activity. The choice of base and reaction conditions is therefore critical to achieve high yields of the desired cross-coupled product.

Table 3: Hypothetical Suzuki-Miyaura Coupling of 3-Carboxyfuran-2-boronic Acid with Various Aryl Bromides.

| Entry | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) (Illustrative) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH/H₂O | 78 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential utility of 3-carboxyfuran-2-boronic acid in Suzuki-Miyaura reactions under various conditions. Specific experimental results would be required for accurate data.

Chan-Lam Coupling Mechanisms

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically between an aryl boronic acid and a nucleophile such as an amine or an alcohol, leading to the formation of secondary aryl amines or aryl ethers, respectively. This reaction is notable for its mild conditions, often proceeding at room temperature and being tolerant of air, which offers advantages over other cross-coupling methods like the palladium-catalyzed Buchwald-Hartwig reaction.

The reactivity of 3-carboxyfuran-2-boronic acid in Chan-Lam couplings is governed by a catalytic cycle that, while still the subject of detailed research, is generally understood to proceed through several key steps. Two primary mechanistic pathways are often proposed: one involving Cu(II) and Cu(III) intermediates, and another cycling between Cu(I) and Cu(II).

A widely accepted mechanism begins with the transmetalation of the organoboron compound, in this case, 3-carboxyfuran-2-boronic acid, with a Cu(II) salt, such as copper(II) acetate. This step forms a copper(II)-furan complex. Subsequently, this intermediate can undergo disproportionation with another Cu(II) species to generate a key Cu(III) intermediate. The heteroatom nucleophile (amine or alcohol) then coordinates to this high-valent copper center. The crucial carbon-heteroatom bond is formed through reductive elimination from the Cu(III) complex, which releases the final product and a Cu(I) species. The catalytic cycle is completed by the oxidation of the Cu(I) species back to Cu(II) by an oxidant, which is often atmospheric oxygen.

Proposed Catalytic Cycle for Chan-Lam Coupling

| Step | Description | Intermediate Species |

| 1. Transmetalation | The furan boronic acid transfers its organic group to the Cu(II) catalyst. | Copper(II)-furan complex |

| 2. Disproportionation | A second Cu(II) species facilitates the formation of a key high-valent copper intermediate. | Copper(III)-furan complex |

| 3. Reductive Elimination | The C–N or C–O bond is formed, releasing the product and a reduced copper species. | Product and Copper(I) |

| 4. Oxidation | The copper catalyst is regenerated by an oxidant, allowing the cycle to continue. | Copper(II) |

The presence of the carboxyl group at the 3-position of the furan ring can influence the reactivity of 3-carboxyfuran-2-boronic acid in the Chan-Lam coupling. The electron-withdrawing nature of the carboxyl group can affect the nucleophilicity of the furan ring and the ease of transmetalation. Furthermore, the carboxyl group could potentially coordinate with the copper catalyst, which may alter the reaction kinetics or the stability of the intermediates. Common side reactions in Chan-Lam couplings include protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid.

Conjugate Addition Reactions

Aryl boronic acids can serve as nucleophiles in 1,4-conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds, a process that forms a new carbon-carbon bond. This reactivity allows for the introduction of the 3-carboxyfuran-2-yl moiety at the β-position of an enone or related Michael acceptor. These reactions are typically catalyzed by transition metals, most commonly rhodium or palladium complexes with chiral ligands to achieve enantioselectivity.

The mechanism of the transition-metal-catalyzed conjugate addition of a boronic acid involves a catalytic cycle that generally includes:

Transmetalation: The aryl boronic acid transfers its organic group (the 3-carboxyfuran-2-yl group) to the active metal catalyst (e.g., a rhodium(I) complex). This is often preceded by the reaction of the boronic acid with a base or an activating agent.

Carbometalation: The resulting organometallic species then adds across the double bond of the α,β-unsaturated carbonyl compound. This step typically proceeds through the coordination of the enone to the metal center, followed by migratory insertion of the aryl group to the β-carbon of the enone. This forms a metal enolate intermediate.

Protonolysis: The metal enolate is then protonated, often by a protic solvent like methanol (B129727) or water, to release the final conjugate addition product and regenerate a metal-alkoxide or -hydroxide species. This species can then react with another molecule of the boronic acid to restart the catalytic cycle.

The reactivity of 3-carboxyfuran-2-boronic acid in this context will be influenced by the electronic nature of the furan ring system. The presence of both the electron-rich furan oxygen and the electron-withdrawing carboxyl group creates a nuanced electronic profile that can affect the rate and efficiency of the transmetalation step.

Key Factors in Conjugate Addition of 3-Carboxyfuran-2-boronic Acid

| Factor | Influence on Reactivity |

| Catalyst System | The choice of metal (e.g., Rh, Pd) and ligand is crucial for catalytic activity and stereocontrol. |

| Michael Acceptor | The electronic and steric properties of the α,β-unsaturated compound affect the rate of addition. |

| Reaction Conditions | Solvent, temperature, and the presence of additives can significantly impact the reaction outcome. |

While transition-metal catalysis is common, metal-free conjugate additions of boronic acids have also been developed, often requiring activation of the boronic acid or the enone.

Reactivity in Carbon-Heteroatom Bond-Forming Reactions

Beyond the Chan-Lam coupling, 3-carboxyfuran-2-boronic acid is a versatile reagent for the formation of various carbon-heteroatom bonds. These reactions often leverage the fundamental reactivity of boronic acids as electrophilic Lewis acids or as nucleophilic partners in cross-coupling reactions.

Formation of C-N Bonds: In addition to the copper-catalyzed Chan-Lam amination, other methods exist for forming C-N bonds using boronic acids. For instance, transition-metal-free amination reactions have been developed where the boronic acid acts as a carbon nucleophile. These methods might involve activation of the boronic acid to enhance its nucleophilicity, allowing it to react with electrophilic nitrogen sources.

Formation of C-O Bonds: The copper-catalyzed Chan-Lam reaction with alcohols or phenols is a primary method for forming C-O bonds. The mechanism is analogous to that of C-N bond formation, involving transmetalation, coordination of the alcohol, and reductive elimination.

Formation of Other C-X Bonds: The versatility of boronic acids extends to the formation of bonds with other heteroatoms, such as sulfur (C-S) and phosphorus (C-P). These transformations are typically achieved through cross-coupling reactions catalyzed by transition metals like palladium or copper. The general mechanistic principle involves the oxidative addition of a metal catalyst to a heteroatom-containing electrophile, followed by transmetalation with the boronic acid and subsequent reductive elimination.

Catalytic Applications of 3 Carboxyfuran 2 Boronic Acid and Its Derivatives

Application in Click Chemistry and Cycloaddition Reactions

The application of boronic acids in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been a subject of interest. Boronic acids can, in some cases, facilitate the Huisgen cycloaddition in the absence of a copper catalyst. nih.gov Specifically, certain ortho-substituted arylboronic acids have been shown to accelerate the cycloaddition of azides with terminal alkynes that are attached to a carboxylic acid group. nih.gov The catalytic effect is thought to arise from the electrophilic activation of the unsaturated carboxylic acid through the formation of a covalent adduct with the boronic acid group. nih.gov

While furan (B31954) itself, due to its diene character, readily participates in Diels-Alder cycloaddition reactions, the catalytic role of boronic acids in these transformations is an area of ongoing research. Lewis acids are known to catalyze the Diels-Alder reaction of furan and methyl acrylate. Although boronic acids are Lewis acidic, their specific application as catalysts for furan cycloadditions is not extensively documented. Research has, however, explored the Diels-Alder reactions of boron-substituted furans, where the boronic acid moiety is part of the reactant rather than the catalyst. In these studies, it was found that a trifluoroborate group at the C-3 position of furan is highly activating, leading to efficient formation of the exo cycloadduct. acs.org

The potential for 3-carboxyfuran-2-boronic acid to act as a catalyst in these reactions is intriguing. The presence of both a carboxylic acid and a boronic acid group on the furan ring could lead to unique catalytic properties, potentially through intramolecular activation or by participating in dual activation mechanisms. However, dedicated studies are required to explore and validate these hypotheses.

Catalytic Activity in Hydroxyl Group Functionalization

Boronic acid catalysis (BAC) has emerged as a versatile and mild strategy for the direct functionalization of hydroxyl groups. scholaris.carsc.org This catalytic approach avoids the need for stoichiometric activating reagents that are often wasteful and toxic. scholaris.ca Arylboronic acids can form reversible covalent bonds with hydroxyl groups, leading to transient activation. scholaris.ca This activation can proceed through either electrophilic or nucleophilic pathways.

In the context of electrophilic activation, electron-deficient arylboronic acids can activate alcohol substrates by polarizing the C–O bond, facilitating reactions such as Friedel-Crafts alkylations. scholaris.ca The catalytic reactivity of arylboronic acids in these transformations can be influenced by their substituents. scholaris.ca For instance, boronic acid catalysts have been employed in the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. acs.org

On the other hand, the formation of tetrahedral adducts between diols or saccharides and boronic acids can enhance the nucleophilicity of the hydroxyl groups, enabling their reaction with electrophiles. rsc.org Boronic acid catalysis has been successfully applied to the direct activation of not only alcohols and carboxylic acids but also oximes. scholaris.ca

Given this established reactivity, 3-carboxyfuran-2-boronic acid represents a promising candidate for catalyzing hydroxyl group functionalizations. The electron-withdrawing nature of the carboxylic acid group could enhance the Lewis acidity of the boronic acid, potentially increasing its catalytic activity in electrophilic activation pathways. Further research into the catalytic performance of this specific furan-based boronic acid is warranted to uncover its potential in this important area of organic synthesis.

Advanced Applications of 3 Carboxyfuran 2 Boronic Acid in Diverse Scientific Fields

Applications in Medicinal Chemistry and Chemical Biology

The unique chemical properties of the boronic acid moiety within 3-carboxyfuran-2-boronic acid have positioned it as a valuable scaffold in medicinal chemistry and chemical biology. Its ability to form reversible covalent bonds with biological nucleophiles is central to its diverse applications, particularly in the design of enzyme inhibitors and molecular probes for biomolecule recognition.

Enzyme Inhibition Mechanisms Involving the Boronic Acid Moiety

The boron atom in 3-carboxyfuran-2-boronic acid is electron-deficient, making it an excellent electrophile that can be attacked by nucleophilic residues in the active sites of enzymes. This interaction can lead to potent and often reversible inhibition, a desirable characteristic for therapeutic agents.

Boronic acids are a well-established class of proteasome inhibitors. The proteasome is a multi-catalytic protease complex responsible for degrading most intracellular proteins, and its inhibition is a key strategy in cancer therapy. The mechanism of inhibition involves the boronic acid group of the inhibitor forming a stable, yet reversible, covalent bond with the N-terminal threonine residue in the proteasome's catalytic site. mdpi.comdntb.gov.ua

Specifically, the hydroxyl group of the threonine side chain acts as a nucleophile, attacking the electrophilic boron atom. This forms a tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis. mdpi.com This stable complex effectively blocks the active site, preventing the degradation of substrate proteins and ultimately leading to apoptosis in cancer cells. mdpi.com The first-in-class proteasome inhibitor drug, Bortezomib (B1684674), is a dipeptidyl boronic acid that exemplifies this mechanism. mdpi.comnih.govnih.gov The replacement of a traditional aldehyde warhead with a boronic acid in early inhibitor designs significantly improved potency, specificity, and pharmacokinetic properties. mdpi.com

Table 1: Key Interactions in Boronic Acid-Mediated Proteasome Inhibition

| Inhibitor Moiety | Enzyme Target | Key Active Site Residue | Bond/Complex Formed |

|---|

The inhibitory action of the boronic acid moiety extends beyond the proteasome to other classes of hydrolytic enzymes, particularly serine proteases and β-lactamases. nih.gov

Serine Proteases: In these enzymes, a catalytic serine residue is crucial for their function. The boronic acid can act as a transition-state analog, where the hydroxyl group of the active site serine attacks the boron atom. This forms a covalent adduct, effectively inhibiting the enzyme. nih.gov The specificity of dipeptidyl boronic acids for the proteasome over serine proteases can be attributed to the structural requirements of the enzyme's active site; serine proteases often require longer peptide substrates for effective binding. nih.gov

β-Lactamases: These enzymes are responsible for antibiotic resistance in bacteria by hydrolyzing β-lactam antibiotics. Boronic acid-based inhibitors, such as Vaborbactam, have been developed to counteract this resistance. nih.gov The boronic acid is designed as a bioisostere of the carbonyl group in β-lactams. mdpi.com It binds covalently and reversibly to the catalytic serine residue in the active site of the β-lactamase, preventing the enzyme from deactivating antibiotic drugs. mdpi.com

Molecular Recognition and Reversible Covalent Binding with Biomolecules

The capacity of boronic acids to form reversible covalent bonds is not limited to enzyme inhibition but is also harnessed for the molecular recognition of various biomolecules. This property is particularly useful for developing sensors and targeting systems.

One of the most widely exploited features of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov Saccharides and the glycan portions of glycoproteins are rich in these diol motifs, making them prime targets for boronic acid-based recognition. nih.govnih.gov

The reaction involves the formation of a cyclic boronate ester, which is a stable five- or six-membered ring. nih.govresearchgate.net This interaction is rapid and reversible in aqueous solutions, with the stability of the ester being pH-dependent. nih.govnih.gov This reversible binding has been extensively used for:

Saccharide Sensing: The binding of a saccharide to a boronic acid can alter the physicochemical properties of the boronic acid-containing molecule, leading to a detectable signal, such as a change in fluorescence. nih.govresearchgate.net This principle is the foundation for developing glucose sensors for diabetes monitoring. mdpi.com

Glycoprotein Targeting: Since cancer cells often display an altered glycosylation profile on their surface, boronic acids can be used to selectively target these cells. mdpi.comtennessee.edu The boronic acid moiety can bind to the diols within the glycocalyx, a dense layer of polysaccharides on the cell surface, enhancing the selective delivery of therapeutic agents to cancer cells. mdpi.comtennessee.edu

Table 2: Molecular Recognition of Diol-Containing Biomolecules by Boronic Acids

| Target Biomolecule | Key Functional Group | Boronic Acid Interaction | Resulting Complex | Application |

|---|---|---|---|---|

| Saccharides (e.g., Glucose) | 1,2- or 1,3-Diols | Reversible Covalent Bonding | Cyclic Boronate Ester | Biosensing |

In addition to the well-defined interactions with catalytic serine and threonine residues in enzyme active sites, the boronic acid group can also interact with other nucleophilic amino acid side chains. nih.gov This binding is typically a Lewis acid-base interaction, where the electron-deficient boron atom accepts a pair of electrons from a Lewis base. nih.govresearchgate.net

Amino acid residues capable of this interaction include:

Histidine: The imidazole (B134444) side chain of histidine can donate a lone pair of electrons to the boron atom, forming a dative bond. nih.gov

Lysine (B10760008): The primary amine of the lysine side chain can also act as a nucleophile and interact with the boronic acid. nih.govnih.gov

These interactions are often reversible and play a crucial role in the affinity and specificity of boronic acid-containing molecules for their protein targets. nih.gov The hydrophobic nature of many protein active sites can further enhance the binding affinity of these inhibitors. nih.gov

Nucleic Acid Interactions

The boronic acid group is known to form reversible covalent bonds with diol-containing molecules, a characteristic that is particularly relevant to its interaction with nucleic acids. Ribonucleic acid (RNA) possesses a 2',3'-cis-diol group in its ribose sugar backbone, providing a specific binding site for boronic acids. This interaction is the basis for the development of sensors and analytical tools for RNA detection and quantification.

While specific studies on the interaction of 3-carboxyfuran-2-boronic acid with nucleic acids are not extensively documented in publicly available research, the general principles of boronic acid-RNA interactions can be extrapolated. The furan (B31954) ring and the carboxyl group of 3-carboxyfuran-2-boronic acid would likely influence the binding affinity and specificity towards different RNA structures. The carboxyl group, being ionizable, could participate in electrostatic interactions with the phosphate (B84403) backbone of RNA, potentially modulating the stability of the boronate ester linkage.

| Feature of 3-Carboxyfuran-2-boronic Acid | Potential Role in Nucleic Acid Interaction |

| Boronic Acid Group | Forms reversible covalent boronate ester bonds with the 2',3'-cis-diol of ribose in RNA. |

| Furan Ring | May participate in stacking interactions with nucleobases, contributing to binding affinity and specificity. |

| Carboxyl Group | Could engage in electrostatic interactions with the phosphate backbone of RNA, influencing the stability of the complex. |

Further research is necessary to elucidate the precise binding modes and affinities of 3-carboxyfuran-2-boronic acid with various nucleic acid structures, which could pave the way for its application in RNA-targeted therapeutics and diagnostics.

Design of Targeted Therapeutic Agents and Prodrugs

The unique chemical properties of boronic acids have been harnessed to create sophisticated drug delivery systems and prodrugs that respond to specific physiological or pathological conditions.

Reactive Oxygen Species (ROS)-Triggered Drug Release

Elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are a hallmark of inflammatory and cancerous tissues. Arylboronic acids can be oxidized by H₂O₂, leading to the cleavage of the carbon-boron bond and the formation of a phenol (B47542) and boric acid. This reaction has been exploited to design prodrugs that release their active form specifically at sites of high ROS concentration, thereby minimizing off-target toxicity.

While direct studies employing 3-carboxyfuran-2-boronic acid in ROS-triggered drug release are limited, its arylboronic acid structure suggests its potential as a ROS-responsive trigger. A hypothetical prodrug could be designed where a therapeutic agent is linked to the 3-carboxyfuran-2-boronic acid moiety. In the presence of high ROS levels, the boronic acid would be cleaved, liberating the active drug. The furan ring's electronic properties could influence the rate of this cleavage reaction.

pH-Responsive Delivery Systems

The acidity of the tumor microenvironment (pH ~6.5-6.8) compared to healthy tissues (pH ~7.4) provides another stimulus for targeted drug delivery. Boronic acids can form boronate esters with diols, and the stability of these esters is pH-dependent. Generally, boronate esters are more stable at physiological pH and tend to hydrolyze under acidic conditions. This property has been utilized to create pH-responsive drug delivery systems.

For instance, micelles and nanoparticles have been developed using polymers functionalized with boronic acids. These nanocarriers can encapsulate drugs and remain stable in the bloodstream. Upon reaching the acidic tumor microenvironment, the boronate ester linkages within the nanocarrier structure are cleaved, leading to the disassembly of the carrier and the release of the encapsulated drug. A notable example, while not involving a furan-based boronic acid, is the use of 3-carboxy-5-nitrophenylboronic acid in shell-crosslinked micelles for pH-responsive drug delivery. nih.gov This suggests that 3-carboxyfuran-2-boronic acid, with its carboxyl group, could be similarly incorporated into pH-sensitive drug delivery platforms.

Development of Peptide-Boronic Acid Conjugates in Synthetic Immunology

The field of synthetic immunology seeks to modulate the immune system using rationally designed molecules. Peptide-boronic acids have emerged as a promising class of compounds in this area. The conjugation of a boronic acid to a peptide can enhance its interaction with immune cells and other biological targets. uni-heidelberg.de

Recent research has highlighted the potential of peptide-boronic acids in immunotherapy. The boronic acid moiety can serve as an "anchor" to bind to specific biological targets or to nanoparticles for targeted delivery. uni-heidelberg.de For example, these conjugates could be designed to induce an immune reaction against tumor cells by presenting specific peptide antigens in a way that enhances their recognition by the immune system. uni-heidelberg.de

While specific examples utilizing 3-carboxyfuran-2-boronic acid in this context are not yet prevalent in the literature, its structure offers intriguing possibilities. The furan ring could act as a bioisostere for other aromatic systems commonly found in immunomodulatory peptides, and the carboxyl group provides a handle for further chemical modification or for influencing solubility and pharmacokinetic properties.

Applications in Materials Science

The ability of boronic acids to form reversible covalent bonds is a cornerstone of their application in materials science, particularly in the creation of "smart" materials that can respond to external stimuli.

Construction of Dynamic Covalent Materials and Responsive Polymers

Dynamic covalent chemistry involves the formation of covalent bonds that can be reversibly broken and reformed under specific conditions. Boronate ester formation between boronic acids and diols is a prime example of a dynamic covalent interaction that is responsive to pH. This principle has been widely used to construct dynamic materials such as hydrogels and responsive polymers.

Boronic acid-functionalized polymers can be crosslinked with diol-containing molecules to form hydrogels. nih.gov The mechanical properties and stability of these hydrogels can be tuned by changing the pH. For example, at a pH where the boronate esters are stable, a robust gel is formed. If the pH is shifted to a more acidic range, the esters hydrolyze, leading to the disassembly of the gel. This pH-responsiveness makes these materials suitable for applications such as controlled drug release and tissue engineering scaffolds.

The incorporation of 3-carboxyfuran-2-boronic acid into polymer chains could impart these dynamic and responsive properties. The furan ring's rigidity and the carboxyl group's potential for hydrogen bonding could further influence the macroscopic properties of the resulting materials.

| Application Area | Role of 3-Carboxyfuran-2-boronic Acid Moiety |

| pH-Responsive Drug Delivery | The boronic acid forms pH-sensitive boronate esters, while the carboxyl group can enhance pH sensitivity and solubility. |

| ROS-Triggered Drug Release | The arylboronic acid is susceptible to oxidation by ROS, leading to bond cleavage and drug release. |

| Synthetic Immunology | The boronic acid can act as a pharmacophore or an anchor, and the furan ring as a structural scaffold for peptide conjugates. |

| Dynamic Covalent Materials | The boronic acid engages in reversible boronate ester formation for creating responsive hydrogels and polymers. |

Functionalization of Nanostructures and Surfaces

3-Carboxyfuran-2-boronic acid is a bifunctional molecule that serves as a versatile linker for the modification and functionalization of nanostructures and surfaces. Its utility stems from the presence of two distinct functional groups—a carboxylic acid and a boronic acid—on a stable furan core. This dual functionality allows for a range of immobilization strategies and the creation of materials with tailored surface properties for applications in diagnostics, sensing, and separations.

The carboxylic acid group provides a robust anchor for covalent attachment to surfaces. It can readily react with primary amines or hydroxyl groups present on materials like silica (B1680970) nanoparticles, gold surfaces, or polymer resins to form stable amide or ester linkages, respectively. This covalent immobilization ensures the long-term stability of the functionalized layer.

Concurrently, the boronic acid moiety offers a unique mechanism for molecular recognition. Boronic acids are known to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities. nih.govrsc.org This interaction is particularly significant for biological applications, as it allows for the specific binding of saccharides, glycoproteins, and ribonucleosides. This reversible binding is typically pH-dependent; the bond is stable at physiological or slightly alkaline pH and can be cleaved under acidic conditions, enabling controlled capture and release of target molecules. For instance, nanoparticles functionalized with boronic acids have been developed for the effective enrichment of low levels of pathogenic bacteria from complex samples by targeting the diol-rich carbohydrates on the bacterial cell surface. rsc.org

The combination of these two groups on 3-carboxyfuran-2-boronic acid allows for the fabrication of "smart" surfaces. The molecule can first be covalently grafted onto a nanostructure via its carboxyl group, leaving the boronic acid group exposed and available to interact with the surrounding environment and capture specific diol-containing analytes.

Crystal Engineering and Co-Crystal Formation

In the field of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, 3-carboxyfuran-2-boronic acid is a valuable building block, or tecton. scite.ai Its distinct hydrogen-bonding capabilities allow it to form predictable intermolecular interactions, known as supramolecular synthons, which guide the assembly of molecules into well-defined crystalline architectures. diva-portal.org

The boronic acid group is known to form reliable and robust hydrogen-bonded dimers. mdpi.com Similarly, the carboxylic acid group can participate in strong hydrogen bonding, typically forming homodimers with other carboxylic acid molecules or heterodimers with complementary functional groups like pyridines or amides. nih.gov The presence of both of these powerful hydrogen-bonding motifs in a single, relatively rigid molecule makes 3-carboxyfuran-2-boronic acid an excellent candidate for constructing multi-component crystals, or co-crystals.

Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. By forming co-crystals of an active pharmaceutical ingredient (API) with a benign coformer molecule like 3-carboxyfuran-2-boronic acid, it is possible to modify the API's physicochemical properties, such as solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity. mdpi.comnih.gov The ability of 3-carboxyfuran-2-boronic acid to engage in multiple, predictable non-covalent interactions makes it a promising coformer for a wide range of APIs.

| Supramolecular Synthon | Interacting Groups | Bond Type |

| Carboxylic Acid Homodimer | -COOH with -COOH | Hydrogen Bond |

| Boronic Acid Homodimer | -B(OH)₂ with -B(OH)₂ | Hydrogen Bond |

| Carboxylic Acid-Pyridine Heterosynthon | -COOH with Pyridyl-N | Hydrogen Bond |

| Boronate Ester | -B(OH)₂ with Diol | Reversible Covalent Bond |

Applications in Analytical Chemistry and Sensing

The unique reactivity of the boronic acid group makes 3-carboxyfuran-2-boronic acid a powerful tool in analytical chemistry, particularly for the development of chemosensors and chromatographic materials designed for the selective recognition of biologically important molecules. researchgate.net

Design of Chemosensors for Specific Analytes

Chemosensors are molecules designed to produce a measurable signal in response to the binding of a specific analyte. Boronic acid-based fluorescent sensors have been widely developed for this purpose. rsc.orgnih.gov The general principle involves coupling the boronic acid recognition unit to a signal-producing moiety, such as a fluorophore. The binding of a diol-containing analyte to the boronic acid modulates the electronic properties of the sensor, leading to a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). nih.gov

In 3-carboxyfuran-2-boronic acid, the furan ring itself can be part of a larger conjugated system that contributes to the molecule's photophysical properties. Its structure allows for further chemical modification to incorporate it into more complex sensor designs.

Detection of Sugars and Glycans

The most prominent application of boronic acid-based sensors is in the detection of sugars and glycans, all of which contain the requisite cis-diol structures. nih.govnih.gov The reversible formation of a cyclic boronate ester upon binding with a sugar is the key recognition event. mdpi.com This has significant implications for biomedical diagnostics, particularly for monitoring glucose levels in individuals with diabetes. nih.gov

The binding affinity and selectivity of a boronic acid sensor can be tuned by modifying its structure. For 3-carboxyfuran-2-boronic acid, the electronic properties of the furan ring and the presence of the adjacent carboxyl group influence the Lewis acidity of the boron atom, thereby affecting its affinity for different sugars. Fluorescent chemosensors incorporating boronic acids can detect sugars at micromolar concentrations.

Table of Boronic Acid-Analyte Interactions for Sensing

| Analyte Class | Key Structural Motif | Interaction with Boronic Acid | Signaling Mechanism |

|---|---|---|---|

| Sugars (e.g., Glucose, Fructose) | cis-1,2- or cis-1,3-diols | Reversible boronate ester formation | Fluorescence change, Colorimetric change |

| Glycans/Glycoproteins | Terminal saccharide residues with diols | Reversible boronate ester formation | Fluorescence change, Electrochemical signal |

| Catecholamines (e.g., Dopamine) | Catechol (ortho-diol) | Reversible boronate ester formation | Fluorescence change, Electrochemical signal |

Sensing of Amino Acids and Amino Alcohols

Beyond sugars, boronic acids can also interact with other biologically important molecules. Certain amino acids and amino alcohols can bind to boronic acids, although the interaction mechanism can be more complex. For analytes containing a catechol group, such as the neurotransmitter dopamine, binding occurs through the ortho-diol, similar to sugar binding. nih.gov For α-amino alcohols, the interaction can involve the formation of a dative bond between the nitrogen of the amino group and the boron atom, in addition to the formation of a B-O bond with the hydroxyl group. This cooperative binding can lead to highly selective recognition. researchgate.net

Chromatographic Separation of Biologically Relevant Molecules

Boronate affinity chromatography is a powerful technique for the selective separation and purification of diol-containing compounds from complex biological samples. nih.govresearchgate.net This method utilizes a stationary phase that has been functionalized with boronic acid ligands.

3-Carboxyfuran-2-boronic acid is an ideal candidate for creating such affinity matrices. The carboxylic acid group can be used to covalently immobilize the molecule onto a solid support, such as agarose (B213101) or silica beads, via stable amide bond formation. The boronic acid groups are then freely exposed to interact with the mobile phase.

When a complex mixture (e.g., cell lysate, serum) is passed through the column, molecules with accessible cis-diol groups, such as glycoproteins, carbohydrates, and ribonucleosides, are selectively retained by forming boronate esters with the stationary phase. Non-binding components are washed away. The captured analytes can then be eluted by inducing a change in the mobile phase, typically by lowering the pH to cleave the boronate esters or by introducing a high concentration of a competing diol-containing molecule like sorbitol. This technique is widely used in glycoproteomics for the enrichment of glycoproteins prior to analysis by mass spectrometry. nih.gov

Role in Environmental Remediation Processes (e.g., as part of catalysts)

Following a comprehensive review of scientific literature and databases, there is currently no available research detailing the specific application of 3-Carboxyfuran-2-boronic acid in environmental remediation processes. While the broader classes of compounds to which it belongs—furan derivatives and boronic acids—have individually shown promise in various catalytic and environmental applications, studies focusing on the unique capabilities of 3-Carboxyfuran-2-boronic acid in this context have not been published.

However, the specific combination of a carboxy functional group and a boronic acid group on a furan ring, as found in 3-Carboxyfuran-2-boronic acid, has not yet been investigated for its potential role in environmental remediation. Future research may explore its use in areas such as:

Catalyst support: The functional groups could serve as anchoring points for catalytically active metal nanoparticles.

Direct catalytic activity: The inherent properties of the molecule might enable it to catalyze specific degradation reactions of environmental pollutants.

Adsorbent material: Its structure could lend itself to the development of materials for the selective capture of contaminants from water or air.

As of the current date, no data tables or detailed research findings can be presented for the role of 3-Carboxyfuran-2-boronic acid in environmental remediation. The scientific community has yet to explore and report on its efficacy and potential mechanisms in this field.

Computational Chemistry and Theoretical Studies of 3 Carboxyfuran 2 Boronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-carboxyfuran-2-boronic acid. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and predict its reactivity.

Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density is visualized through electrostatic potential (ESP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, while the boron atom is a key electrophilic center.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations help predict how 3-carboxyfuran-2-boronic acid will interact with other reagents in chemical reactions.

Table 1: Calculated Electronic Properties of Furan (B31954) Derivatives (Hypothetical Data)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Molecular Dynamics Simulations of Interactions with Biological Targets

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of 3-carboxyfuran-2-boronic acid when interacting with biological macromolecules, such as enzymes or receptors. Given that boronic acids are known inhibitors of serine proteases and can bind to sugars, MD simulations can elucidate the specific nature of these interactions.

The simulation process begins by placing the 3-carboxyfuran-2-boronic acid molecule (the ligand) into the active site of a target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms are described by a force field.

During the simulation, the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This provides a detailed view of how the ligand binds to the target. Key analyses include:

Binding Mode Analysis: Identifying the stable orientation of the ligand in the binding pocket and the key intermolecular interactions, such as the covalent bond formed between the boron atom and a catalytic serine residue, or hydrogen bonds with other amino acids.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the interaction, which helps in ranking potential inhibitors.

Conformational Changes: Observing how the protein structure might change upon ligand binding.

For instance, a simulation of 3-carboxyfuran-2-boronic acid with a bacterial beta-lactamase could reveal the formation of a stable, tetrahedral boronate adduct with the active site serine, providing a rationale for its inhibitory activity. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a widely used computational method to investigate the detailed mechanisms of chemical reactions, including those involving 3-carboxyfuran-2-boronic acid. It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

A key reaction for boronic acids is the formation of boronate esters with diols. DFT can model this condensation reaction step-by-step. nih.gov Calculations can determine the activation energy barriers for each step, revealing the rate-determining step of the mechanism. The geometries of the transition states can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis.

Similarly, DFT can be applied to study other reactions, such as the Suzuki-Miyaura cross-coupling, where boronic acids are essential reagents. researchgate.net For 3-carboxyfuran-2-boronic acid, theoretical studies could investigate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into how the furan ring and carboxyl group influence the reaction's efficiency and selectivity. Studies on related furan-containing acids have used DFT to elucidate reaction pathways involving carbocationic intermediates. mdpi.comnih.gov

Computational Approaches for Exploring Lewis Acidity and Boronate Formation

The boron atom in 3-carboxyfuran-2-boronic acid has an empty p-orbital, making it a Lewis acid. nih.govresearchgate.net The strength of this Lewis acidity is a critical factor in its ability to bind to Lewis bases, such as the hydroxyl groups of diols or active site residues in enzymes. Computational chemistry offers several methods to quantify Lewis acidity. rsc.org

LUMO Energy: A lower LUMO energy generally indicates a stronger Lewis acid, as the molecule is more receptive to accepting electrons.

Anion Affinity: Calculating the energy change upon binding with a simple anion like fluoride (B91410) (Fluoride Ion Affinity, FIA) or the hydroxide (B78521) anion provides a direct measure of Lewis acidity. rsc.orgmdpi.com

Ammonia (B1221849) Affinity (AA): The calculated affinity for ammonia, a simple Lewis base, can be used to establish a unified scale for comparing the Lewis acidity of various organoboron compounds. rsc.org

pKa Prediction: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate in water is governed by its pKa. DFT calculations, often combined with continuum solvation models like COSMO-RS, can predict these pKa values, which are a direct reflection of Lewis acidity in aqueous solution. nih.govmdpi.com

Computational studies have shown that the formation of boronic esters increases the acidity (lowers the pKa) of the boron center. nih.gov DFT calculations can analyze the electronic and structural origins of this pKa shift, attributing it to changes in the electronic structure and reduced flexibility of the resulting cyclic ester. nih.gov

Table 2: Computational Metrics for Lewis Acidity of Boronic Acids

| Method | Description | Application |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A qualitative indicator of electrophilicity. |

| Fluoride Ion Affinity (FIA) | Calculated enthalpy change for the reaction R-B(OH)₂ + F⁻ → [R-B(OH)₂F]⁻. | A quantitative measure of Lewis acidity. rsc.org |

| Ammonia Affinity (AA) | Calculated enthalpy change for the formation of an ammonia adduct. | Provides a unified scale for comparing diverse boronic acids and esters. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For 3-carboxyfuran-2-boronic acid, these methods can be used to design new derivatives with enhanced potency or desired properties.

A QSAR study would involve synthesizing or computationally designing a library of analogues of 3-carboxyfuran-2-boronic acid by modifying substituents on the furan ring. For each analogue, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that correlates them with an experimentally measured biological activity (e.g., IC50 value for enzyme inhibition). 3D-QSAR studies on the boronic acid-containing drug bortezomib (B1684674) have successfully identified key structural features for its interaction with the proteasome, leading to the design of more potent inhibitors. nih.gov Such a model for 3-carboxyfuran-2-boronic acid derivatives could predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more promising drug candidates.

Theoretical Modeling of Self-Assembly and Supramolecular Architectures

The presence of both hydrogen-bond donating (B-OH, C-OH) and accepting (C=O) groups makes 3-carboxyfuran-2-boronic acid an excellent candidate for forming ordered supramolecular structures through self-assembly. Boronic acids are known to form dimers through hydrogen bonding between the boronic acid groups or self-condense to form cyclic boroxine (B1236090) trimers. acs.orgresearchgate.net

Theoretical modeling can predict and analyze these self-assembly processes.

DFT calculations can be used to determine the binding energies and geometries of small clusters, such as dimers or trimers, identifying the most stable hydrogen-bonding patterns. researchgate.net For example, calculations can compare the stability of a dimer formed through carboxylic acid interactions versus one formed through boronic acid interactions.

Molecular Dynamics (MD) simulations can model the behavior of many molecules in a condensed phase (solution or solid-state) to simulate the growth of larger assemblies. These simulations can predict how molecules will pack in a crystal lattice or form extended networks. researchgate.net The structure-directing properties of boronic acid interactions are crucial in forming a variety of architectures, from macrocycles to porous organic frameworks. bath.ac.uk

By modeling these non-covalent interactions, computational studies can help in the rational design of new materials based on 3-carboxyfuran-2-boronic acid with specific structural and functional properties.

Advanced Characterization Techniques for 3 Carboxyfuran 2 Boronic Acid and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR, ¹³C NMR broadening analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of boronic acids. Advanced NMR methods, particularly ¹¹B and ¹³C NMR, offer unique insights into the electronic environment of the boron and carbon atoms within 3-carboxyfuran-2-boronic acid.

¹¹B NMR Spectroscopy is highly effective for probing the coordination state of the boron atom. The chemical shift in ¹¹B NMR is sensitive to the hybridization of the boron atom. For trigonal planar (sp²) boronic acids, the ¹¹B NMR chemical shifts typically appear in the range of 27-33 ppm. Upon formation of a tetrahedral (sp³) boronate ester or adduct, a significant upfield shift to the 5-9 ppm region is observed. This clear distinction allows for the monitoring of reactions and binding events involving the boronic acid moiety.

For instance, in a study of a boronic acid-appended rhodamine dye in DMSO-d6, the ¹¹B NMR signal was observed at 30.43 ppm, which is characteristic of a trigonal boronic acid rsc.org. The cyclic anhydrides of boronic acids, known as boroxines, generally exhibit ¹¹B chemical shifts at a slightly lower field, around 33 ppm, compared to the corresponding boronic acids at approximately 30 ppm sdsu.edu.

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

| Boronic Acid | sp² | ~30 |

| Boroxine (B1236090) (Anhydride) | sp² | ~33 |

| Boronate Ester | sp³ | 5-9 |

Mass Spectrometry Techniques (e.g., MALDI-MS for derivatized forms)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of molecules. For boronic acids, which can be challenging to analyze directly, derivatization followed by Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is a particularly useful approach.

Derivatization reactions are frequently employed in mass spectrometry to enhance the signal of analytes by improving their ionization efficiency nih.gov. Boronic acids are well-known for their ability to form cyclic esters with vicinal diols nih.govnsf.gov. This reactivity can be exploited in MALDI-MS to analyze not only the boronic acid itself but also to detect and quantify diol-containing compounds.

The general workflow involves reacting 3-carboxyfuran-2-boronic acid with a suitable diol, such as pinacol (B44631) or a sugar molecule. The resulting boronate ester is then mixed with a MALDI matrix and analyzed. This derivatization strategy serves two main purposes: it increases the mass of the analyte, moving it to a region of the spectrum with less interference from the matrix, and it can improve the ionization of the molecule, leading to a stronger signal. High-resolution accurate mass measurements of the derivatized species can then be used to confirm the elemental composition nsf.gov.

While specific MALDI-MS data for derivatized 3-carboxyfuran-2-boronic acid is not prevalent in the literature, the technique's general applicability for boronic acids is well-established for the analysis of various biological molecules nih.govnsf.gov.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the connectivity of atoms, determining bond lengths and angles, and understanding intermolecular interactions such as hydrogen bonding and crystal packing.

For 3-carboxyfuran-2-boronic acid, a single-crystal X-ray diffraction study would reveal the precise geometry of the furan (B31954) ring and the orientation of the carboxylic acid and boronic acid substituents. It would also clarify the nature of any intermolecular hydrogen bonding involving the hydroxyl groups of both the carboxylic acid and the boronic acid, which can lead to the formation of dimers or more complex supramolecular assemblies in the solid state.

While the crystal structure of 3-carboxyfuran-2-boronic acid is not publicly available, data for related compounds such as 3-furoic acid and 2-furancarboxylic acid have been reported nih.govnist.govnist.gov. These structures provide insights into the typical bond lengths and angles within the furan-carboxylic acid framework and the common hydrogen-bonding motifs.

Spectroscopic Methods (e.g., UV-Vis, IR for specific bond stretches and anhydride (B1165640) formation)

Infrared (IR) Spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For 3-carboxyfuran-2-boronic acid, the IR spectrum would be expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would give rise to an intense peak around 1700-1725 cm⁻¹. The B-O stretching vibrations of the boronic acid group are also expected in the fingerprint region.

A key application of IR spectroscopy in the study of this compound is the detection of anhydride formation. The dehydration of carboxylic acids to form anhydrides, or the self-condensation of boronic acids to form boroxines, results in characteristic changes in the IR spectrum. Carboxylic acid anhydrides are readily identified by the appearance of two distinct C=O stretching bands, typically around 1820 cm⁻¹ and 1760 cm⁻¹ pressbooks.pubspectroscopyonline.com. The formation of a boroxine anhydride from 3-carboxyfuran-2-boronic acid would be indicated by the appearance of characteristic B-O-B stretching vibrations.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | 1700-1725 |

| Acid Anhydride C=O | 1820 and 1760 (two bands) |

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The furan ring in 3-carboxyfuran-2-boronic acid is a chromophore that is expected to absorb in the UV region. The position and intensity of the absorption maximum (λmax) can be influenced by the substituents on the furan ring and the solvent. For example, 2-furoic acid crystals are highly transparent in the 200–2000 nm wavelength region wikipedia.org. The oxidation of phenylboronic acids results in a blue-shift in the UV absorbance as the boronic acid is converted to a phenol (B47542) nih.gov. This property allows for the monitoring of oxidation reactions of 3-carboxyfuran-2-boronic acid using UV-Vis spectroscopy.

Future Directions and Emerging Research Avenues for 3 Carboxyfuran 2 Boronic Acid

Development of Novel Synthetic Pathways and Sustainable Methodologies

The accessibility of 3-carboxyfuran-2-boronic acid is fundamental to its widespread application. Future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and low temperatures, towards more efficient and environmentally benign methodologies. nih.gov

One promising avenue is the application of modern borylation techniques to sustainably sourced furan (B31954) precursors. The catalytic oxidation of furfural (B47365), a platform chemical derived from biomass, can produce furoic acid, a key intermediate. rsc.orgrmit.edu.auexlibrisgroup.com Building upon this, novel methods such as decarboxylative borylation, which utilizes inexpensive nickel catalysts to convert carboxylic acids directly into boronic acids, could provide a more direct and atom-economical route. drugdiscoverytrends.com This approach would be particularly advantageous as it leverages the existing carboxylic acid functionality within the furan structure. drugdiscoverytrends.com

Further research into flow chemistry for borylation reactions could also offer significant advantages, including improved reaction control, suppression of side reactions, and safer handling of reagents, ultimately leading to higher yields and purity. nih.gov

| Methodology | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Decarboxylative Borylation | Direct conversion of a carboxylic acid group to a boronic acid group using a metal catalyst (e.g., Nickel). drugdiscoverytrends.com | High atom economy, utilization of abundant starting materials. drugdiscoverytrends.com | Catalyst optimization, substrate scope expansion. |

| C-H Borylation | Direct functionalization of a carbon-hydrogen bond on the furan ring to install the boronic acid group, often catalyzed by transition metals like iridium or rhodium. nih.gov | Reduces the need for pre-functionalized starting materials, improving step-economy. nih.gov | Improving regioselectivity, developing more sustainable catalysts. |

| Sustainable Furan Precursors | Utilizing biomass-derived furfural and its oxidation product, 2-furoic acid, as the starting material for synthesis. rsc.orgwikipedia.org | Reduces reliance on petrochemical feedstocks, "greener" chemical production. rsc.orgmdpi.com | Efficient catalytic conversion of biomass to furan intermediates. rmit.edu.aumdpi.com |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a traditional batch process. nih.gov | Enhanced safety, improved reaction control, easier scalability, potential for higher yields. nih.gov | Reactor design, optimization of reaction parameters (flow rate, temperature). |

Exploration of New Catalytic Transformations

3-Carboxyfuran-2-boronic acid is an ideal building block for creating complex organic molecules due to its multiple functional groups. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming new carbon-carbon bonds. nih.govresearchgate.net Future research will explore the utility of this compound in a broader range of catalytic transformations.

The exploration of Chan-Lam and Liebeskind-Srogl couplings could open pathways to novel carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, significantly expanding the diversity of accessible derivatives. researchgate.net Furthermore, the Petasis (borono-Mannich) reaction, a multicomponent reaction involving boronic acids, amines, and carbonyl compounds, presents an efficient method for synthesizing complex amino acid derivatives. nih.gov The unique electronic properties of the furan ring combined with the reactivity of the boronic acid and carboxylic acid groups could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular scaffolds.

| Catalytic Reaction | Bond Formed | Reactant Partners | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl, Aryl-Vinyl) | Aryl/Vinyl Halides | Synthesis of biaryls, conjugated systems for materials science. nih.gov |

| Chan-Lam Coupling | Carbon-Nitrogen, Carbon-Oxygen | Amines, Alcohols, Phenols | Access to novel heterocyclic systems and potential drug candidates. researchgate.net |

| Petasis Reaction | Carbon-Carbon, Carbon-Nitrogen | Amines, Carbonyls (e.g., glyoxylic acid) | Rapid synthesis of complex α-amino acid derivatives. nih.gov |

| Liebeskind-Srogl Coupling | Carbon-Carbon | Thioesters | Ketone synthesis under neutral conditions. researchgate.net |

Integration into Multi-Component Systems for Enhanced Functionality

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The use of boronic acids in MCRs, such as the Ugi and Petasis reactions, is a powerful strategy for rapidly generating molecular complexity from simple building blocks. nih.govrsc.org

Future work should focus on integrating 3-carboxyfuran-2-boronic acid into such MCRs. For example, its use in an Ugi four-component reaction (Ugi-4CR) alongside an amine, a ketone, and an isocyanide could generate a library of diverse, highly functionalized peptide-like molecules. rsc.org The resulting products, containing the furan core, could be evaluated for various applications, from biological screening to materials science. The efficiency of MCRs makes this approach particularly suitable for creating large compound libraries for high-throughput screening efforts.

Rational Design of Advanced Materials with Tailored Properties

Organoboron compounds are increasingly recognized for their roles in catalysis and materials science. researchgate.net Similarly, furan-based polymers, such as poly(ethylene furanoate) (PEF) derived from 2,5-furandicarboxylic acid (FDCA), are being developed as sustainable alternatives to petroleum-based plastics like PET. researchgate.netresearchgate.net

The incorporation of 3-carboxyfuran-2-boronic acid as a monomer or functional additive into polymer chains presents a significant opportunity for creating advanced materials. The boronic acid moiety can form reversible covalent bonds with diols, which could be exploited to create self-healing polymers or dynamic materials that respond to stimuli like pH. The furan ring offers a rigid, aromatic structure that can enhance the thermal and mechanical properties of polymers, while the boronic acid group can also be used for sensing applications, particularly for sugars and other biologically relevant diols. rsc.org

Deepening Understanding of Biological Interactions for Next-Generation Therapeutics

Boronic acids are a privileged functional group in medicinal chemistry, as evidenced by FDA-approved drugs like the proteasome inhibitor bortezomib (B1684674) and the β-lactamase inhibitor vaborbactam. nih.govmdpi.commdpi.com Their therapeutic effect often stems from the ability of the boronic acid to form a reversible covalent bond with nucleophilic residues, such as the serine in an enzyme's active site. researchgate.net

The 3-carboxyfuran-2-boronic acid scaffold is a promising starting point for designing next-generation therapeutics. The boronic acid can act as a "warhead" to target specific enzymes, while the furan and carboxylic acid components can be modified to optimize properties like solubility, cell permeability, and binding affinity for the target protein. drugdiscoverytrends.com For instance, derivatives could be designed as inhibitors for serine proteases, β-lactamases, or other enzyme classes implicated in diseases ranging from cancer to bacterial infections. mdpi.commdpi.com The furan ring itself is a common motif in many biologically active compounds, potentially contributing to target engagement. mdpi.com

| Target Class | Mechanism of Action | Role of 3-Carboxyfuran-2-boronic Acid Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| Serine Proteases (e.g., Proteasome) | Reversible covalent inhibition of active site serine. nih.gov | Boronic acid acts as the pharmacophore; furan/carboxyl groups for specificity. | Oncology (e.g., multiple myeloma). mdpi.com |

| Serine β-Lactamases | Mimics the β-lactam substrate, inactivating the enzyme. mdpi.com | Boronic acid inhibits the enzyme; scaffold can be tuned for spectrum of activity. | Infectious Diseases (to overcome antibiotic resistance). mdpi.com |

| Penicillin-Binding Proteins (PBPs) | Forms covalent complexes with active site serines. nih.gov | Boronic acid serves as the reactive moiety for covalent bonding. nih.gov | Infectious Diseases (as direct-acting antibiotics). |

| Transthyretin (TTR) | Stabilization of the TTR homotetramer to prevent amyloid fibril formation. mdpi.com | Stilbene derivatives with boronic acids have shown promise. mdpi.com | Amyloidosis. |

Advancements in Computational Prediction and High-Throughput Screening

Modern drug discovery and materials science rely heavily on computational tools and high-throughput screening (HTS) to accelerate the pace of innovation. agilent.com Future research on 3-carboxyfuran-2-boronic acid will greatly benefit from these technologies.

Computational methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (3D-QSAR) studies can be employed to predict the properties and biological activities of virtual libraries of derivatives. biorxiv.orgresearchgate.net Molecular docking can simulate how these molecules might bind to specific protein targets, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net

Once synthesized, these focused libraries can be evaluated using HTS techniques to rapidly identify compounds with desired activities, whether it be enzyme inhibition or a specific material property. nih.govpathogen-ri.eu High-throughput crystallography can provide detailed structural information on how boronic acid-based inhibitors interact with their protein targets, revealing di- or even tricovalent binding modes and guiding further rational design. nih.gov This synergistic cycle of computational design, synthesis, and high-throughput evaluation will be crucial for efficiently exploring the vast chemical space accessible from the 3-carboxyfuran-2-boronic acid scaffold.

| Technique | Purpose | Application to 3-Carboxyfuran-2-boronic Acid Research |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target protein. researchgate.net | Virtually screening derivatives against enzyme targets (e.g., proteases, β-lactamases) to prioritize synthesis. |

| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity and binding energies. researchgate.net | Characterizing binding interactions with target residues; predicting reaction pathways. biorxiv.org |

| 3D-QSAR | Relating the 3D properties of molecules to their biological activity to build predictive models. nih.gov | Guiding the design of new derivatives with improved potency. |

| High-Throughput Screening (HTS) | Rapidly testing thousands of compounds for a specific biological activity. agilent.comnih.gov | Screening libraries of derivatives to identify "hit" compounds for therapeutic or material applications. |

| High-Throughput Crystallography | Rapidly determining the 3D structures of proteins bound to ligands. nih.gov | Elucidating the precise binding mode of inhibitors to their target enzymes, enabling structure-based drug design. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and waste management practices for handling 3-carboxyfuran-2-boronic acid?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions.

- Waste Disposal : Segregate aqueous and organic waste. Boronic acid residues should be neutralized (e.g., with dilute NaOH) before disposal. Collaborate with certified waste management services for hazardous byproducts .

- Storage : Store in airtight containers at 0–6°C to minimize hydrolysis or protodeboronation .

Q. How can researchers confirm the identity and purity of synthesized 3-carboxyfuran-2-boronic acid?

- Methodological Answer :

- Analytical Techniques :

- NMR : Use and NMR to confirm boronic acid functionality and furan ring integrity.

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- Elemental Analysis : Validate empirical formula (e.g., CHBO) to rule out impurities.

- Cross-validate results with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are common synthetic routes to 3-carboxyfuran-2-boronic acid?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React 3-bromo-2-furoic acid with bis(pinacolato)diboron in the presence of Pd(dppf)Cl catalyst and KOAc base in anhydrous DMF at 80°C.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How do the dual functional groups (carboxylic acid and boronic acid) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Competitive Coordination : The carboxylic acid may deprotonate under basic conditions, competing with the boronic acid for Pd catalyst coordination. Pre-activation with NaHCO or masking the carboxylic acid (e.g., as a methyl ester) can improve coupling efficiency.

- pH Optimization : Conduct reactions in buffered systems (pH 7–9) to balance boronate formation and carboxylic acid stability. Monitor via in situ NMR .

Q. What strategies resolve contradictions in catalytic activity data between studies?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst loading).

- Impurity Analysis : Use ICP-MS to detect trace metal contaminants (e.g., Pd residues) that may skew results.

- Orthogonal Assays : Compare kinetic data from fluorogenic assays with HPLC quantification to validate turnover rates .

Q. How can computational modeling predict the stability of 3-carboxyfuran-2-boronic acid in aqueous vs. anhydrous systems?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways using Gaussian or ORCA software. Key parameters include B-O bond dissociation energy and solvation effects.

- Experimental Validation : Correlate simulations with kinetic studies (e.g., NMR monitoring of protodeboronation in DO) .

Q. What advanced techniques characterize boronic acid interactions in metal-organic frameworks (MOFs)?